molecular formula C14H13NO B1532026 3-(3,5-Dimethylbenzoyl)pyridine CAS No. 1183687-49-1

3-(3,5-Dimethylbenzoyl)pyridine

Cat. No.: B1532026
CAS No.: 1183687-49-1
M. Wt: 211.26 g/mol
InChI Key: BWPJGEGIXTWCQV-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylbenzoyl)pyridine is an organic compound with the molecular formula C14H13NO It is a derivative of pyridine, where the pyridine ring is substituted with a 3,5-dimethylbenzoyl group

Scientific Research Applications

3-(3,5-Dimethylbenzoyl)pyridine has several applications in scientific research:

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The safety data sheet recommends using personal protective equipment and avoiding breathing dust/fume/gas/mist/vapors/spray .

Biochemical Analysis

Biochemical Properties

3-(3,5-Dimethylbenzoyl)pyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in oxidative stress responses. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of various substrates, including drugs and endogenous compounds . Additionally, this compound can bind to proteins involved in cellular signaling pathways, thereby modulating their activity and influencing downstream effects.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been shown to inhibit cell proliferation by interfering with cell signaling pathways such as the PI3K/Akt pathway. This inhibition leads to reduced cell survival and increased apoptosis. Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it can downregulate genes involved in glycolysis, thereby reducing the energy supply to rapidly dividing cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. This binding often involves interactions with key amino acid residues within the enzyme’s active site, leading to conformational changes that reduce enzyme activity. Additionally, this compound can act as a competitive inhibitor, competing with natural substrates for binding to enzymes. This competitive inhibition can lead to a decrease in the overall rate of biochemical reactions.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Initially, the compound may exhibit strong inhibitory effects on enzyme activity and cell proliferation. Over extended periods, the compound may undergo degradation, leading to a reduction in its efficacy . Studies have shown that this compound is relatively stable under standard laboratory conditions, but its stability can be compromised under extreme pH or temperature conditions. Long-term exposure to the compound can also result in adaptive cellular responses, such as the upregulation of detoxifying enzymes.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound may exhibit minimal toxicity and primarily exert its biochemical effects through enzyme inhibition and modulation of cellular signaling pathways . At higher doses, this compound can induce toxic effects, including liver and kidney damage. These adverse effects are often associated with the accumulation of the compound in these organs and the subsequent disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range results in a significant increase in toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The compound can also influence metabolic flux by altering the activity of key enzymes involved in metabolic pathways. For example, it can inhibit enzymes involved in fatty acid oxidation, leading to an accumulation of fatty acids and their derivatives.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. In tissues, this compound is distributed based on its affinity for different tissue types. For instance, it may accumulate in lipid-rich tissues due to its hydrophobic nature.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can localize to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it can interact with target enzymes and proteins . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. The activity of this compound can be influenced by its subcellular localization, as different compartments provide distinct microenvironments that affect its interactions and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylbenzoyl)pyridine typically involves the acylation of pyridine with 3,5-dimethylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine itself, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylbenzoyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation would yield N-oxides, while reduction would produce alcohol derivatives .

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylbenzoyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethylphenyl)pyridine
  • 3-(3,5-Dimethylbenzyl)pyridine
  • 3-(3,5-Dimethylbenzoyl)quinoline

Uniqueness

3-(3,5-Dimethylbenzoyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(3,5-dimethylphenyl)-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-6-11(2)8-13(7-10)14(16)12-4-3-5-15-9-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPJGEGIXTWCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CN=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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